[1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol
Description
Properties
IUPAC Name |
[1-(2-ethoxyethyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-8-7-14-11-6-4-3-5-10(11)13-12(14)9-15/h3-6,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQOJVYLYUWPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol is a derivative of benzimidazole, a class of compounds known for their diverse pharmacological properties. This article explores the biological activity of this specific compound, detailing its potential applications, mechanisms of action, and relevant case studies.
Structural Overview
This compound features a benzimidazole core with an ethoxyethyl substituent and a hydroxymethyl group. The structural characteristics are crucial as they influence the compound's solubility and biological interactions.
| Feature | Description |
|---|---|
| Core Structure | Benzimidazole |
| Substituents | Ethoxyethyl, Hydroxymethyl |
| Molecular Formula | C13H17N3O2 |
Biological Activities
Benzimidazole derivatives have been associated with various biological activities, including:
- Antimicrobial Activity : Exhibits effectiveness against a range of microbial pathogens.
- Antitumor Properties : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : May reduce inflammation in various conditions.
- Antidiabetic Activity : Could assist in managing blood glucose levels.
The specific activities of This compound are still being explored, but its structural similarities to other benzimidazole derivatives suggest promising pharmacological effects.
While specific mechanisms for This compound have not been extensively documented, general mechanisms for benzimidazole compounds include:
- Enzyme Inhibition : Compounds may bind to enzyme active sites, blocking substrate access.
- Receptor Modulation : Interaction with biological receptors could either activate or inhibit signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential of benzimidazole derivatives in various therapeutic areas:
-
Antimicrobial Efficacy :
- A comparative study showed that benzimidazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in substituents can enhance efficacy.
- Anticancer Properties :
- Anti-inflammatory Effects :
Synthesis and Modification
The synthesis of This compound can be achieved through various organic reactions typical for benzimidazole derivatives. Key synthetic routes include:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions to form the benzimidazole core.
- Substitution Reactions : Modifying the compound through nucleophilic substitutions to introduce ethoxyethyl or hydroxymethyl groups.
These synthetic methods allow for the exploration of structure-activity relationships (SAR), which can lead to the development of more potent derivatives.
Future Directions
Further research is necessary to fully elucidate the biological activity and mechanisms of action for This compound . Suggested areas for future investigation include:
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in live models.
- Computational Modeling : To predict interactions with biological targets based on structural data.
- Clinical Trials : To evaluate safety and efficacy in human subjects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the benzimidazole core, influencing physicochemical properties and biological activity:
Key Comparative Findings
Positional Isomerism
- 2-(1H-Benzimidazol-2-yl)ethanol (): The ethanol group at the 2-position (vs. 1-position in the target compound) reduces steric hindrance, increasing antioxidant activity but decreasing membrane permeability .
- This compound: The ethoxyethyl chain at the 1-position may enhance binding to hydrophobic enzyme pockets, as seen in neuroprotective analogues (IC₅₀ = 500 nM for similar phenoxyethyl derivatives) .
Functional Group Modifications
- Hydroxymethyl (-CH₂OH) vs. Amine (-NH₂): Compounds like 2-(1H-Benzimidazol-2-ylamino)ethanol () exhibit stronger metal-chelating properties due to the amino group, making them suitable for catalytic applications, whereas the hydroxymethyl group in the target compound favors hydrogen bonding in biological systems .
- Ethoxyethyl vs. Phenoxyethyl: Replacing the ethoxyethyl group with a 2-methylphenoxyethyl moiety () increases aromatic interactions, improving anticancer activity (IC₅₀ = 900 nM) but reducing water solubility .
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The benzimidazole core is typically synthesized via cyclocondensation of o-phenylenediamine with carbonyl compounds. For [1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol, this involves:
- Formation of the Benzimidazole Core :
- N1-Alkylation with 2-Ethoxyethyl Groups :
- Alkylation of the benzimidazole nitrogen with 2-ethoxyethyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).
- Patent WO2017191651A1 highlights the use of dichloromethane-methanol mixtures for similar alkylation steps, achieving yields >75%.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Glycolic acid, HCl, reflux, 12 h | 68% | |
| N1-Alkylation | 2-Ethoxyethyl bromide, K₂CO₃, DMF, 80°C, 6 h | 82% |
Oxidation of Methyl-Substituted Precursors
An alternative route involves oxidizing a methyl group at the C2 position to hydroxymethyl:
- Synthesis of 2-Methylbenzimidazole :
- Cyclocondensation of o-phenylenediamine with acetic acid yields 2-methylbenzimidazole.
- Oxidation to Hydroxymethyl :
Comparative Oxidation Data :
| Oxidizing Agent | Solvent | Temperature | Time | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| m-CPBA | Isopropanol | 82°C | 10 h | 78% | 99.2% | |
| MnO₂ | n-Butanol | 118°C | 9 h | 80% | 98.8% |
One-Pot Tandem Synthesis
Recent advancements employ tandem alkylation-oxidation:
- Simultaneous Alkylation and Oxidation :
Purification and Characterization
Crystallization Techniques
- Anti-Solvent Crystallization : Addition of methyl tert-butyl ether to dichloromethane-methanol solutions precipitates the product with >99% polymorphic purity.
- Seed Crystallization : Seeding with crystalline Form-2 (as described in WO2017191651A1) ensures consistent particle size distribution (D₀.₅ = 5.41 μm).
Analytical Characterization
- PXRD : Peaks at 2.8°, 5.7°, and 9.1° 2θ confirm crystalline Form-M.
- ¹H NMR : δ 0.99–1.02 (t, 3H, CH₃), 3.34–3.37 (m, 3H, OCH₂CH₂), 4.43 (t, 2H, CH₂OH).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High atom economy, fewer steps | Requires harsh acids | 68–82% |
| Oxidation | Compatible with scalable conditions | Over-oxidation risks | 75–80% |
| Tandem Synthesis | Reduced purification, time-efficient | Sensitivity to reagent stoichiometry | 80–85% |
Q & A
Q. What are the optimal synthetic routes for [1-(2-Ethoxyethyl)benzimidazol-2-yl]methanol?
Q. How can this compound be characterized using spectroscopic methods?
Methodological Answer:
- NMR: ¹H and ¹³C NMR confirm the ethoxyethyl and hydroxymethyl groups. The ethoxyethyl group shows signals at δ ~3.4–3.7 ppm (OCH₂CH₂), while the hydroxymethyl proton appears at δ ~4.5–5.0 ppm .
- IR: A broad O–H stretch (~3200–3500 cm⁻¹) and C–O–C ether vibrations (~1100 cm⁻¹) are diagnostic .
- Mass Spectrometry: Exact mass (e.g., 206.1266 Da for fragments) via HRMS validates molecular formula .
Q. What are the solubility and stability profiles of this compound under different conditions?
Methodological Answer:
- Solubility: Freely soluble in methanol, sparingly soluble in ethanol, and slightly soluble in acetic acid. Aqueous solubility can be enhanced via co-solvents like PEG .
- Stability: Degrades under strong acidic/basic conditions. Store at 2–8°C in inert atmospheres to prevent oxidation of the hydroxymethyl group .
Advanced Research Questions
Q. How can crystallographic data contradictions in structural determination be resolved?
Methodological Answer:
- Use SHELX software (e.g., SHELXL for refinement) to resolve twinning or disordered regions in X-ray data. High-resolution datasets (>1.0 Å) improve electron density maps .
- Validate against computational models (e.g., DFT-optimized geometries) to confirm bond lengths/angles. For example, discrepancies in benzimidazole ring planarity may arise from crystal packing effects .
Q. What in silico methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Screen against targets like histamine H1 receptors (PDB: 7DFL) using AutoDock Vina. The ethoxyethyl group may enhance hydrophobic interactions in binding pockets .
- QSAR Models: Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict anti-inflammatory or antimicrobial activity .
Q. How to design experiments to assess the anti-inflammatory mechanism of this compound?
Methodological Answer:
- In Vitro Assays: Measure COX-2 inhibition (ELISA) and TNF-α/IL-6 suppression in LPS-stimulated macrophages. Compare IC₅₀ values to reference drugs like indomethacin .
- In Vivo Models: Use carrageenan-induced paw edema in rats. Administer 10–50 mg/kg orally and monitor edema reduction over 6 hours .
- Mechanistic Studies: Perform Western blotting to assess NF-κB pathway modulation (e.g., p65 phosphorylation) .
Contradictions and Recommendations
- Synthesis Yield Variability: Differences in alkylation efficiency (e.g., 60% vs. 75%) may stem from solvent purity or reaction scale. Use anhydrous DMF and controlled temperature .
- Polymorphism Issues: Crystallize from methanol/water mixtures to isolate the most stable polymorph for consistent bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
